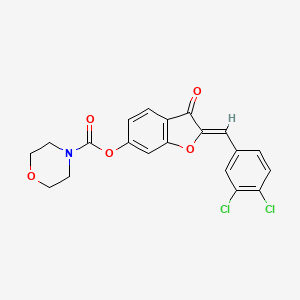
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide: is a synthetic organic compound with potential applications across various scientific fields. Its structure comprises distinct functional groups, contributing to its unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide typically involves multi-step organic reactions:
Formation of the Pyridazinone Ring: : The initial step involves synthesizing the pyridazinone core. Cyclopropyl ketone reacts with hydrazine to form the cyclopropyl hydrazine intermediate, which then undergoes cyclization in the presence of an oxidizing agent to yield the 3-cyclopropyl-6-oxopyridazinone.
Alkylation of the Pyridazinone: : The next step involves the alkylation of the pyridazinone with 2-bromoethylamine, forming the desired ethyl-pyridazinone derivative.
Coupling with 3-(Trifluoromethyl)phenoxyacetic Acid: : The final step is the coupling of the ethyl-pyridazinone derivative with 3-(trifluoromethyl)phenoxyacetic acid. This step typically employs a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) under mild conditions, yielding this compound.
Industrial Production Methods: : Industrial production would likely involve optimization of the above synthetic route to enhance yield and purity. Key considerations include reaction scalability, solvent choice, and purification methods like recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: : The compound can undergo various types of chemical reactions:
Oxidation: : The pyridazinone ring may undergo oxidation under strong oxidizing conditions, potentially forming N-oxide derivatives.
Reduction: : Reducing agents can potentially reduce the carbonyl group in the pyridazinone ring, affecting the overall reactivity of the compound.
Substitution: : The trifluoromethyl group and the ether linkage in the phenoxyacetamide moiety make the compound susceptible to nucleophilic substitution reactions, particularly under strong basic conditions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) in acidic medium.
Reduction: : Sodium borohydride (NaBH₄) in methanol.
Substitution: : Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products
Oxidation and reduction of the pyridazinone ring will yield N-oxide and reduced derivatives, respectively. Nucleophilic substitution can replace the trifluoromethyl group or ether oxygen with other functional groups, depending on the conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound's unique structure can be used to study reaction mechanisms and the behavior of fluorinated aromatic systems.
It can act as a synthetic intermediate in the preparation of more complex molecules.
Biology and Medicine
Potential use as a lead compound in drug discovery due to its structural similarity to bioactive molecules.
The compound can be studied for its interactions with biological targets like enzymes or receptors.
Industry
It may also serve as a reference compound in quality control and analytical chemistry.
Wirkmechanismus
The mechanism by which N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide exerts its effects can involve several molecular targets:
Enzymes: : It could inhibit or activate enzymes by binding to their active sites, affecting metabolic pathways.
Receptors: : The compound might interact with cell surface or intracellular receptors, modulating signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Unique Features
The combination of a pyridazinone core with a trifluoromethylated phenoxyacetamide moiety is unique, providing a balance of hydrophobic and polar characteristics.
The presence of a cyclopropyl group imparts additional steric hindrance, affecting the compound's reactivity and binding properties.
Similar Compounds
N-phenylpyridazinone derivatives: : Share the pyridazinone core but lack the trifluoromethyl group.
Phenoxyacetamide derivatives: : Have the phenoxyacetamide structure but differ in the substituents on the aromatic ring.
Through this detailed exploration, we've covered the synthesis, reactivity, applications, and unique features of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide, showcasing its potential in various scientific fields.
Eigenschaften
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-2-[3-(trifluoromethyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O3/c19-18(20,21)13-2-1-3-14(10-13)27-11-16(25)22-8-9-24-17(26)7-6-15(23-24)12-4-5-12/h1-3,6-7,10,12H,4-5,8-9,11H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGCADZAANVKOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCNC(=O)COC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2919794.png)
![4-ethyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2919795.png)

![3,6-dihydro-2H-[1,2'-bipyridine]-4'-carbonitrile hydrochloride](/img/structure/B2919798.png)



![N-(5-chloro-2-methoxyphenyl)-2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2919806.png)




![N-(3-chlorophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2919815.png)

